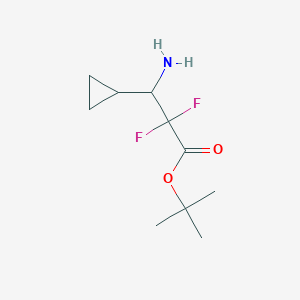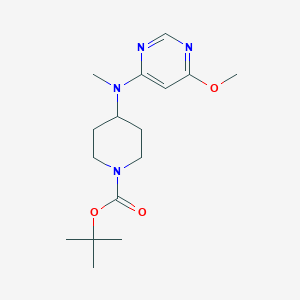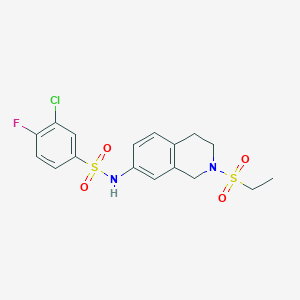
Tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is a cyclopropane-containing amino acid derivative, which makes it a unique and interesting molecule to study. In
Mécanisme D'action
The mechanism of action of tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate is not fully understood. However, it is believed to act as a competitive inhibitor of DPP-4 by binding to the active site of the enzyme. This results in the inhibition of the breakdown of incretin hormones, which are involved in the regulation of blood glucose levels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of DPP-4, which can lead to increased levels of incretin hormones and improved glucose tolerance. Additionally, it has been shown to have antiviral activity against the HCV by inhibiting the viral protease enzyme. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate is its unique cyclopropane-containing structure, which makes it an interesting molecule to study. Additionally, it has shown promising results in scientific research applications, particularly in drug discovery and development. However, one of the limitations of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate. One potential direction is to further explore its potential as a scaffold for the development of novel drugs targeting various diseases. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, research on the optimization of the synthesis method for this compound could lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
The synthesis of tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate can be achieved through a multistep process starting from commercially available chemicals. The first step involves the reaction of cyclopropanecarboxylic acid with tert-butyl chloroformate to form tert-butyl cyclopropanecarboxylate. This intermediate is then reacted with 3-amino-2,2-difluoropropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield this compound.
Applications De Recherche Scientifique
Tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate has shown promising results in scientific research applications. One of the most significant applications is in drug discovery and development. This compound has been shown to have potential as a scaffold for the development of novel drugs targeting various diseases. For example, it has been reported to have potential as an antiviral agent against the hepatitis C virus (HCV). Additionally, it has been shown to have potential as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels and is a target for the treatment of type 2 diabetes.
Propriétés
IUPAC Name |
tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-9(2,3)15-8(14)10(11,12)7(13)6-4-5-6/h6-7H,4-5,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIDHRGBWWHQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C1CC1)N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(tert-butyl)benzenesulfonamide](/img/structure/B2950267.png)
![4-methylbenzyl 1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide](/img/structure/B2950268.png)
![1-(6-chloropyridazin-3-yl)-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2950272.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2950276.png)
![3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2950277.png)

![3-[(2,4-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2950279.png)

![ethyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2950281.png)


![7-(2-methyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2950284.png)
![2-(2-chlorophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2950286.png)
